2-Imidazol-1-Yl-1h-Benzimidazole
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Overview
Description
2-Imidazol-1-Yl-1h-Benzimidazole: is a heterocyclic compound that features both imidazole and benzimidazole rings These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-Yl-1h-Benzimidazole typically involves the condensation of appropriate imidazole and benzimidazole precursors. One common method includes the nucleophilic substitution reaction where 2,6-bis(1H-benzimidazole-2-yl)pyridine is reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Imidazol-1-Yl-1h-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the nitrogen atoms of the rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like KOH in solvents like DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: 2-Imidazol-1-Yl-1h-Benzimidazole is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, it can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA grooves, exhibiting DNA-cleavage properties mediated by peroxide . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Shares the benzimidazole ring but lacks the imidazole moiety.
2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.
Uniqueness: 2-Imidazol-1-Yl-1h-Benzimidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both parent structures. This duality enhances its potential in various applications, particularly in medicinal chemistry where it can interact with multiple biological targets.
Properties
IUPAC Name |
2-imidazol-1-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYXJCCKORRRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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